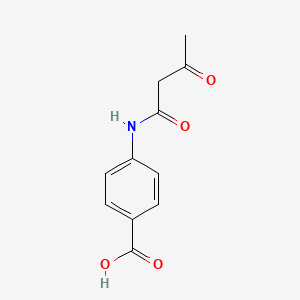
p-Carboxyacetoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Carboxyacetoacetanilide: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both a carboxyl group and an acetoacetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Carboxyacetoacetanilide typically involves the reaction of acetoacetanilide with a carboxylating agent. One common method is the reaction of acetoacetanilide with carbon dioxide in the presence of a base, such as sodium hydroxide, under elevated temperatures and pressures. This reaction results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: p-Carboxyacetoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: p-Carboxyacetoacetanilide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of p-Carboxyacetoacetanilide involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, leading to changes in metabolic processes.
Comparison with Similar Compounds
Acetoacetanilide: Lacks the carboxyl group present in p-Carboxyacetoacetanilide.
p-Aminobenzoic Acid: Contains an amino group instead of the acetoacetanilide moiety.
p-Hydroxyacetanilide: Features a hydroxyl group instead of the carboxyl group.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the acetoacetanilide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
34376-24-4 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-(3-oxobutanoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
NTVPMGIWCMTNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















